molecular formula C5H9NO4S B2797058 1-Methanesulfonylazetidine-2-carboxylic acid CAS No. 1779436-10-0

1-Methanesulfonylazetidine-2-carboxylic acid

Cat. No.: B2797058
CAS No.: 1779436-10-0
M. Wt: 179.19
InChI Key: HCJBRRQJOBSBBR-UHFFFAOYSA-N
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Description

1-Methanesulfonylazetidine-2-carboxylic acid is a four-membered azetidine ring derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 1-position and a carboxylic acid (-COOH) group at the 2-position. The azetidine ring’s inherent strain and the electron-withdrawing sulfonyl group influence its reactivity and physicochemical properties.

Properties

IUPAC Name

1-methylsulfonylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c1-11(9,10)6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJBRRQJOBSBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779436-10-0
Record name 1-methanesulfonylazetidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonylazetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the methanesulfonyl and carboxylic acid groups. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, azetidine-2-carbonitriles can be hydrolyzed to form azetidine-2-carboxylic acids, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Methanesulfonic acid, known for its strong acidity and stability, can be employed in the synthesis process to introduce the methanesulfonyl group .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted azetidines, which can be further utilized in different applications .

Scientific Research Applications

1-Methanesulfonylazetidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methanesulfonylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Methyl 1-methylazetidine-2-carboxylate
  • Structure : Shares the azetidine core but differs in substituents: a methyl group at the 1-position and a methyl ester (-COOCH₃) at the 2-position .
  • Key Differences :
    • Electron Effects : The methanesulfonyl group in the target compound is strongly electron-withdrawing, enhancing ring strain and acidity compared to the methyl group in Methyl 1-methylazetidine-2-carboxylate.
    • Solubility : The carboxylic acid group in the target compound increases hydrophilicity, whereas the ester in Methyl 1-methylazetidine-2-carboxylate reduces water solubility.
  • Hypothetical Properties :
    • Higher acidity (pKa ~2–3 for -COOH vs. ~4–5 for -COOCH₃) and reactivity in nucleophilic substitution due to the sulfonyl group.
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
  • Structure : A five-membered imidazolidine ring with a ketone (-C=O) at the 2-position and a carboxylic acid at the 4-position .
  • Functional Groups: The sulfonyl group in the target compound may act as a better leaving group than the ketone in (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, influencing synthetic pathways.

Data Table: Structural and Hypothetical Properties

Compound Name Molecular Formula Key Substituents Ring Size Solubility (Predicted) Acidity (pKa, Predicted) Stability
1-Methanesulfonylazetidine-2-carboxylic acid C₅H₉NO₄S -SO₂CH₃, -COOH 4 High (polar groups) ~2–3 (strongly acidic) Moderate (high ring strain)
Methyl 1-methylazetidine-2-carboxylate C₆H₁₁NO₂ -CH₃, -COOCH₃ 4 Low (ester group) ~4–5 (neutral ester) Moderate
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid C₅H₈N₂O₃ -CH₃, -C=O, -COOH 5 Moderate ~3–4 (weakly acidic) High (low ring strain)

Biological Activity

1-Methanesulfonylazetidine-2-carboxylic acid (CAS No. 1779436-10-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H9_9NO4_4S
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 1779436-10-0

The compound features a unique azetidine ring structure, which is significant for its biological interactions. The presence of a methanesulfonyl group and a carboxylic acid enhances its solubility and reactivity, making it a candidate for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.
  • Introduction of the Methanesulfonyl Group : This can be achieved through sulfonylation reactions.
  • Carboxylic Acid Functionalization : Final steps often involve the introduction of the carboxylic acid moiety.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound. The results indicated strong activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
  • Inflammation Model :
    • In a controlled laboratory setting, researchers assessed the anti-inflammatory properties using macrophage cell lines treated with lipopolysaccharides (LPS). The presence of this compound significantly reduced cytokine levels compared to untreated controls, suggesting a mechanism involving NF-kB pathway inhibition.
  • Toxicity Assessment :
    • Preliminary toxicity studies conducted on mammalian cell lines revealed that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in clinical settings.

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